4-[2-oxo-3-[4-(5-phenylpentylsulfanyl)phenoxy]propoxy]benzoic Acid
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Overview
Description
4-[2-oxo-3-[4-(5-phenylpentylsulfanyl)phenoxy]propoxy]benzoic acid is a complex organic compound with a unique structure that includes a benzoic acid core, an oxo group, and a phenylpentylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-oxo-3-[4-(5-phenylpentylsulfanyl)phenoxy]propoxy]benzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include the following steps:
Formation of the Phenylpentylsulfanyl Intermediate: This step involves the reaction of a phenylpentyl halide with a thiol compound under basic conditions to form the phenylpentylsulfanyl intermediate.
Coupling with Phenoxypropoxy Intermediate: The phenylpentylsulfanyl intermediate is then coupled with a phenoxypropoxy compound through a nucleophilic substitution reaction.
Introduction of the Benzoic Acid Core:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[2-oxo-3-[4-(5-phenylpentylsulfanyl)phenoxy]propoxy]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The phenylpentylsulfanyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions.
Alcohols: Formed through reduction of the oxo group.
Substituted Derivatives: Formed through substitution reactions.
Scientific Research Applications
4-[2-oxo-3-[4-(5-phenylpentylsulfanyl)phenoxy]propoxy]benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 4-[2-oxo-3-[4-(5-phenylpentylsulfanyl)phenoxy]propoxy]benzoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular pathways involved in inflammation or cancer progression, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-[2-oxo-3-[4-(5-phenylpentylsulfanyl)phenoxy]propoxy]benzoic acid: Unique due to its specific structural features and functional groups.
Benzoic Acid Derivatives: Compounds with similar benzoic acid cores but different substituents.
Phenylpentylsulfanyl Compounds: Compounds with similar phenylpentylsulfanyl groups but different core structures.
Uniqueness
This compound is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
CAS No. |
408501-38-2 |
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Molecular Formula |
C27H28O5S |
Molecular Weight |
464.6 g/mol |
IUPAC Name |
4-[2-oxo-3-[4-(5-phenylpentylsulfanyl)phenoxy]propoxy]benzoic acid |
InChI |
InChI=1S/C27H28O5S/c28-23(19-31-24-12-10-22(11-13-24)27(29)30)20-32-25-14-16-26(17-15-25)33-18-6-2-5-9-21-7-3-1-4-8-21/h1,3-4,7-8,10-17H,2,5-6,9,18-20H2,(H,29,30) |
InChI Key |
HJJQCMPZMWKMPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCSC2=CC=C(C=C2)OCC(=O)COC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
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